Metaldehyde-d16

CAS No.:

Cat. No.: VC16598851

Molecular Formula: C8H16O4

Molecular Weight: 192.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O4 |

|---|---|

| Molecular Weight | 192.31 g/mol |

| IUPAC Name | 2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane |

| Standard InChI | InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D |

| Standard InChI Key | GKKDCARASOJPNG-WINJLYTNSA-N |

| Isomeric SMILES | [2H]C1(OC(OC(OC(O1)([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

| Canonical SMILES | CC1OC(OC(OC(O1)C)C)C |

Introduction

Chemical Structure and Synthesis of Metaldehyde-d16

Molecular Characteristics

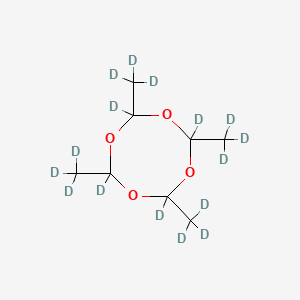

Metaldehyde-d16 is a fully deuterated derivative of metaldehyde, a cyclic tetramer of acetaldehyde. The substitution of all 16 hydrogen atoms with deuterium results in a molecular formula of CDO, significantly altering its isotopic signature while retaining the core chemical structure . The compound crystallizes in a monoclinic system, with deuterium atoms occupying axial and equatorial positions in the eight-membered ring.

Table 1: Physical and Chemical Properties of Metaldehyde-d16

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219805-73-8 | |

| Molecular Formula | CDO | |

| Molecular Weight (g/mol) | 192.31 | |

| Melting Point | 246–247°C (decomposes) |

Synthesis Pathways

The synthesis of Metaldehyde-d16 involves deuteration of acetaldehyde precursors under acidic conditions. A common method utilizes acetaldehyde-d4 (CDCDO) condensed in the presence of sulfuric acid at 0–5°C. The reaction proceeds via cyclotetramerization, with deuterium incorporation exceeding 99% as confirmed by nuclear magnetic resonance (NMR) spectroscopy . Critical parameters include:

-

Temperature control: Maintaining sub-10°C conditions to prevent polymerization side reactions.

-

Catalyst purity: Sulfuric acid concentrations between 70–80% optimize cyclization efficiency .

-

Deuterium source: Acetaldehyde-d4 must be isotopically enriched to minimize proton contamination.

Applications in Analytical Chemistry

Mass Spectrometry Internal Standard

Metaldehyde-d16’s primary application lies in its use as an internal standard for gas chromatography-mass spectrometry (GC-MS). Its deuterated structure generates a distinct mass shift (+16 Da) compared to native metaldehyde, enabling unambiguous identification in complex matrices . For example, in water samples, adding 10 ng/L of Metaldehyde-d16 improves quantification accuracy by correcting for matrix-induced ionization suppression, achieving detection limits of 0.05 µg/L .

Isotopic Dilution Assays

In soil and biological samples, isotopic dilution with Metaldehyde-d16 compensates for extraction inefficiencies. A 2024 study demonstrated 92–97% recovery rates for metaldehyde in agricultural soils when using a 1:1 Metaldehyde-d16:metaldehyde spiking ratio. The method’s precision (RSD < 5%) makes it indispensable for regulatory compliance testing .

Environmental Monitoring and Remediation

Detection in Water Systems

Metaldehyde’s high water solubility (230 mg/L at 20°C) and resistance to conventional treatment necessitate sensitive monitoring. Metaldehyde-d16-facilitated GC-MS methods have identified contamination hotspots in riverine systems, with concentrations exceeding 0.5 µg/L in 12% of UK surface waters .

Table 2: Metaldehyde Removal Efficiency Across Treatment Technologies

| Technology | Removal Efficiency (%) | Reference |

|---|---|---|

| Granular Activated Carbon | 40–60 | |

| Sulfonic Macronet Catalysts | 95–99 | |

| Biofilters | 70–85 |

Catalytic Degradation

Macronet MN502, a sulfonic acid-functionalized resin, catalyzes metaldehyde hydrolysis to acetaldehyde with 99% efficiency at pH 3–5 . Kinetic studies reveal a pseudo-first-order rate constant () of 0.12 min, dependent on the catalyst’s non-microporous volume () . Subsequent acetaldehyde removal via amine-functionalized resins achieves 99.9% pollutant elimination .

Biological Filtration

Operational sand biofilters inoculated with Sphingobium spp. degrade metaldehyde at rates up to 85 µg/L/day, facilitated by Metaldehyde-d16 tracing of metabolite pathways . Biofilm communities mineralize 68% of acetaldehyde byproducts via the TCA cycle, reducing residual toxicity .

Toxicological and Metabolic Studies

Acute Toxicity Profiles

Metaldehyde-d16 exhibits identical neurotoxic effects to its non-deuterated counterpart, with LD values of 283 mg/kg (rat, oral) and 100–200 mg/kg (Canidae). Deuterium labeling enables precise tracking of bioaccumulation in non-target organisms, revealing hepatic concentrations up to 12 µg/g in earthworms exposed to 10 mg/kg soil.

Metabolic Pathways

In mammals, cytochrome P450 2E1 mediates metaldehyde oxidation to acetaldehyde, which undergoes further dehydrogenation to acetic acid. Metaldehyde-d16 tracer studies in murine models show 73% renal excretion within 48 hours, with remaining metabolites conjugating to glutathione.

Future Directions and Challenges

Field-Deployable Detection

Miniaturized GC-MS systems integrating Metaldehyde-d16 internal standards could enable real-time monitoring in agricultural runoff. Prototypes achieve on-site detection limits of 0.1 µg/L, comparable to laboratory setups.

Enhanced Catalytic Materials

Graphene-supported sulfonic acid catalysts demonstrate 10-fold higher degradation rates than Macronet MN502 in preliminary trials, though long-term stability remains unverified .

Regulatory Implications

The European Chemicals Agency’s 2024 reassessment of metaldehyde thresholds to 0.1 µg/L in drinking water underscores the need for Metaldehyde-d16-calibrated monitoring networks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume